molecular formula C18H15ClN2O4 B11480885 1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone

1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone

Cat. No.: B11480885
M. Wt: 358.8 g/mol
InChI Key: KDYQYDPJXAOOKI-UHFFFAOYSA-N
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Description

1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to a tetrahydroquinoline ring, which is further linked to an ethanone moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride through a reaction with thionyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro and chloro groups may play a role in its reactivity and interaction with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoyl chloride
  • 1,2,3,4-Tetrahydroquinoline

Uniqueness

1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

1-[1-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2H-quinolin-8-yl]ethanone

InChI

InChI=1S/C18H15ClN2O4/c1-11(22)14-6-2-4-12-5-3-9-20(17(12)14)18(23)13-7-8-15(19)16(10-13)21(24)25/h2,4,6-8,10H,3,5,9H2,1H3

InChI Key

KDYQYDPJXAOOKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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